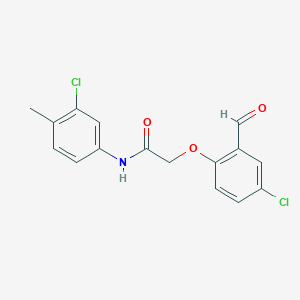
2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13Cl2NO3 and its molecular weight is 338.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Science and Remediation
Advanced Oxidation Processes (AOPs) for Pollutant Degradation : Research on compounds like acetaminophen, which shares functional groups with the chemical of interest, reveals the effectiveness of AOPs in degrading pollutants in water. These processes lead to the formation of less harmful by-products, highlighting the potential application of similar compounds in environmental remediation efforts (Qutob et al., 2022).
Pesticide Industry Wastewater Treatment : Studies on the treatment of wastewater from the pesticide industry, involving compounds with similar structures, show that combinations of biological and activated carbon processes can significantly reduce the presence of toxic pollutants. This suggests the utility of structurally related compounds in enhancing wastewater treatment methodologies (Goodwin et al., 2018).
Pharmacological Applications
Analgesic Mechanisms of Action : Research into the metabolism and analgesic effects of acetaminophen, which is structurally related to the compound , suggests complex mechanisms of action involving various receptors and metabolic pathways. This points to potential pharmacological applications of similar compounds in developing new analgesics or understanding pain management mechanisms (Ohashi & Kohno, 2020).
Synthesis and Pharmacological Evaluation : The synthesis and evaluation of related compounds for antimicrobial activity highlight the potential for developing new therapeutic agents. Such research underlines the importance of exploring the pharmacological activities of similar acetamide derivatives for potential medical applications (Kumar et al., 2020).
Chemical Synthesis and Chemosensors
Development of Chemosensors : Fluorescent chemosensors based on structural analogs serve as highly selective and sensitive tools for detecting various analytes, including metal ions and organic compounds. This suggests potential applications of the compound for developing novel chemosensors for environmental monitoring or medical diagnostics (Roy, 2021).
Pharmacological and Environmental Insights : Research into the environmental fate and pharmacological effects of related compounds, such as chlorogenic acid and paracetamol metabolites, offers insights into the dual role of such chemicals as both therapeutic agents and environmental pollutants. This underscores the importance of understanding the broader impacts of chemical compounds on health and the environment (Naveed et al., 2018).
Propriétés
IUPAC Name |
2-(4-chloro-2-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10-2-4-13(7-14(10)18)19-16(21)9-22-15-5-3-12(17)6-11(15)8-20/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLYTRSBNTHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2499769.png)
![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2499770.png)
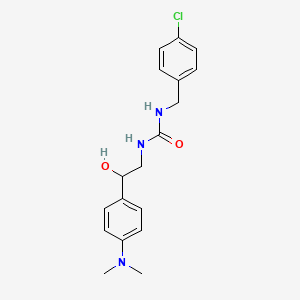
![2-[(1-benzylpiperidin-4-yl)amino]-N-(4-chlorophenyl)acetamide](/img/structure/B2499777.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)
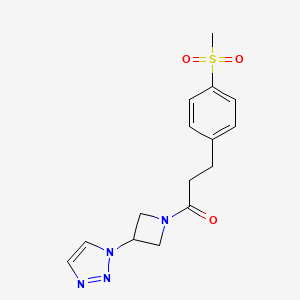
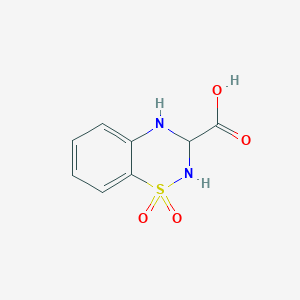

![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)
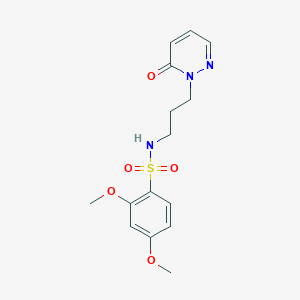
![2-(2-(benzylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2499788.png)
![(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2499789.png)

